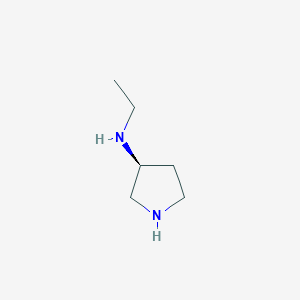

(3S)-(-)-3-(Ethylamino)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Bioactive Molecules and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its prevalence is underscored by its presence in numerous natural products, alkaloids, and pharmacologically important agents. frontiersin.org This structural motif is found in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov

The utility of the pyrrolidine scaffold stems from several key features. Its saturated, non-planar ring structure provides a three-dimensional framework that allows for a greater exploration of chemical space compared to flat, aromatic systems. nih.govresearchgate.netdntb.gov.ua This three-dimensionality, a result of sp³-hybridized carbon atoms, is crucial for creating molecules with the specific shapes required to interact with biological targets. nih.govresearchgate.netdntb.gov.ua The pyrrolidine ring is also a versatile building block that can be readily functionalized, enabling the synthesis of a diverse range of derivatives with varied biological activities. frontiersin.orgnih.gov These derivatives have shown promise in a wide array of therapeutic areas, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system agents. frontiersin.orgsci-hub.se

The Role of Stereochemistry in Pharmaceutical Efficacy and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in the efficacy and safety of pharmaceuticals. ijpsjournal.comomicsonline.org Many drug molecules are "chiral," meaning they exist as two non-superimposable mirror images called enantiomers. ijpsjournal.com Although chemically similar, enantiomers can interact very differently with the chiral environment of the human body, which is composed of chiral molecules like proteins and enzymes. researchgate.netdntb.gov.ua

This difference in interaction can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for undesirable side effects. slideshare.netntu.edu.sgslideshare.net For instance, the two enantiomers of the drug propoxyphene exhibit distinct pharmacological effects; one acts as a pain reliever, while the other functions as a cough suppressant. ntu.edu.sg The tragic case of thalidomide, where one enantiomer was effective against morning sickness and the other caused severe birth defects, serves as a stark reminder of the critical importance of stereochemistry in drug development. slideshare.netslideshare.net Consequently, the ability to synthesize stereochemically pure compounds is of paramount importance in modern medicinal chemistry to maximize therapeutic benefit and minimize potential harm. omicsonline.org

Overview of (3S)-(-)-3-(Ethylamino)pyrrolidine as a Key Chiral Building Block

This compound is a specific chiral pyrrolidine derivative that serves as a valuable building block in asymmetric synthesis. mdpi.compharmaffiliates.com Its "S" designation refers to the specific stereochemical configuration at the chiral center of the pyrrolidine ring. This defined stereochemistry makes it a crucial starting material for the synthesis of more complex chiral molecules, ensuring the final product has the desired three-dimensional structure for optimal biological activity.

The presence of both a secondary amine and an ethylamino group provides two points for further chemical modification, allowing for its incorporation into a wide range of molecular architectures. pharmaffiliates.com Chiral pyrrolidines, in general, are not only components of bioactive molecules but also act as organocatalysts and ligands in metal-catalyzed reactions, highlighting their versatility in synthetic chemistry. mdpi.com The specific structure of this compound, with its defined stereochemistry and functional groups, makes it a key intermediate in the development of novel compounds with potential therapeutic applications. nih.gov

Research Findings on Pyrrolidine Derivatives

The following table summarizes key research findings related to the synthesis and application of various pyrrolidine derivatives, underscoring the broad utility of this scaffold in chemical research.

| Research Area | Key Findings | Significance |

| Organocatalysis | Chiral pyrrolidines are highly effective organocatalysts for a variety of enantioselective transformations. mdpi.com | Enables the synthesis of chiral molecules without the need for transition metals, offering a more environmentally friendly approach. mdpi.com |

| Bioactive Molecule Synthesis | Pyrrolidine scaffolds are integral to the synthesis of compounds with diverse biological activities, including antimicrobial and anticancer properties. frontiersin.orgsci-hub.se | Provides a versatile platform for the development of new therapeutic agents to address a range of diseases. frontiersin.org |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibition | An improved, shorter synthetic route to chiral pyrrolidine inhibitors of nNOS has been developed. nih.gov | Facilitates the exploration of structure-activity relationships for the development of more potent and selective nNOS inhibitors. nih.gov |

| 3-Aryl Pyrrolidine Synthesis | A palladium-catalyzed hydroarylation process allows for the direct synthesis of 3-aryl pyrrolidines, which are potent ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net | Offers a streamlined method to access a class of molecules with significant potential in neuroscience drug discovery. researchgate.net |

| Biocatalytic Synthesis | Engineered cytochrome P450 enzymes can catalyze the intramolecular C(sp³)-H amination to produce chiral pyrrolidines with high enantioselectivity. escholarship.org | Demonstrates the power of biocatalysis for the efficient and selective synthesis of valuable chiral building blocks. escholarship.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCPWFHLFKAUEA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628464 | |

| Record name | (3S)-N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-31-1 | |

| Record name | (3S)-N-Ethyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381670-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-(Ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3s 3 Ethylamino Pyrrolidine and Its Stereoisomers

Asymmetric Synthesis Strategies

The creation of specific stereoisomers of 3-aminopyrrolidines relies heavily on asymmetric synthesis, a field dedicated to the selective production of one enantiomer or diastereomer over others.

Diastereoselective Hydrogenation via Chiral Catalysts (e.g., Ru-BINAP Complex)

Diastereoselective hydrogenation is a powerful technique for establishing stereocenters. Chiral catalysts, such as Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, are instrumental in this process. For instance, the asymmetric hydrogenation of a suitable precursor, like a β-ketopyrrolidinone, can yield a β-hydroxylactam with high diastereoselectivity and enantioselectivity. researchgate.net This intermediate can then be further transformed into the desired aminopyrrolidine. researchgate.net The DM-SEGPHOS-Ru(II) complex, a related chiral catalyst, has been successfully employed in the catalytic asymmetric hydrogenation of a β-keto amide to produce a β-hydroxy amide intermediate with excellent stereoselectivity (de 98%, ee >99%) after recrystallization. researchgate.net This approach is a key step in a multi-step synthesis of a complex pyrrolidine (B122466) derivative. researchgate.net Supported ruthenium nanoparticles have also been utilized for the diastereoselective cis-hydrogenation of substituted pyridines, offering a convenient and reusable catalytic system. rsc.org

Asymmetric Michael Addition Approaches

Asymmetric Michael additions are fundamental carbon-carbon or carbon-nitrogen bond-forming reactions that can be catalyzed by chiral organocatalysts to produce enantiomerically enriched products. nih.govmdpi.com In the context of pyrrolidine synthesis, an intramolecular aza-Michael addition can be employed. For example, an enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine, activated by a thioacrylate group, can be catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This "clip-cycle" strategy is versatile, allowing for the synthesis of various substituted pyrrolidines. whiterose.ac.uk

Furthermore, cascade reactions involving an initial aza-Michael addition are effective for constructing highly functionalized pyrrolidines. A bifunctional squaramide catalyst can facilitate a cascade reaction between nitroalkenes and tosylaminomethyl enones, leading to chiral trisubstituted pyrrolidines with good yields and excellent enantioselectivities. rsc.org Similarly, a cascade aza-Michael/Michael addition reaction between 4-tosylaminobut-2-enoates and 3-ylideneoxindoles, catalyzed by a chiral bifunctional tertiary amine-squaramide, yields spiro[pyrrolidine-3,3'-oxindoles] with outstanding diastereoselectivity and enantioselectivity. nih.gov

Table 1: Asymmetric Michael Addition Approaches for Pyrrolidine Synthesis

| Reaction Type | Catalyst | Starting Materials | Product | Key Features |

|---|---|---|---|---|

| Intramolecular aza-Michael addition | Chiral phosphoric acid | Cbz-protected bis-homoallylic amine, thioacrylate | Substituted pyrrolidines | High enantioselectivity, versatile "clip-cycle" strategy. whiterose.ac.uk |

| Cascade aza-Michael/Michael addition | Bifunctional squaramide | Nitroalkenes, tosylaminomethyl enones | Chiral trisubstituted pyrrolidines | Good yields and excellent enantioselectivities. rsc.org |

| Cascade aza-Michael/Michael addition | Chiral bifunctional tertiary amine-squaramide | 4-tosylaminobut-2-enoates, 3-ylideneoxindoles | Spiro[pyrrolidine-3,3'-oxindoles] | Excellent diastereoselectivity and enantioselectivity. nih.gov |

Lithium Amide Conjugate Addition for Substituted Aminopyrrolidines

The conjugate addition of homochiral lithium amides to α,β-unsaturated esters is a versatile method for the asymmetric synthesis of β-amino acid derivatives, which are precursors to substituted aminopyrrolidines. rsc.org This methodology allows for the stereodivergent synthesis of both syn- and anti-3,4-disubstituted aminopyrrolidines with high diastereomeric and enantiomeric excess. rsc.orgrsc.org The process involves the conjugate addition of a chiral lithium amide to a substrate like methyl 4-(N-benzyl-N-allylamino)but-2-enoate, followed by chemoselective N-deprotection and cyclization. rsc.org This strategy has been successfully applied to the synthesis of complex aminopyrrolidine targets. rsc.org The conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters also proceeds with excellent diastereoselectivity, providing a route to other chiral amine derivatives. nih.gov

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are a cornerstone of pyrrolidine synthesis. organic-chemistry.org One prominent method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.orgnih.gov This reaction can generate multiple stereocenters in a single step. acs.orgnih.gov The use of chiral N-tert-butanesulfinylimines as part of the azadiene component in a [3+2] cycloaddition with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The stereochemical outcome is directed by the chiral sulfinyl group. acs.org

Another approach involves the intramolecular cyclization of acyclic precursors. For example, the cyclization of an alcohol using sodium hydride can lead to a Boc-protected pyrrolidine, which can be a precursor to various pyrrolidine-containing natural products. mdpi.com

Multicomponent Reactions for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. tandfonline.comresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation. tandfonline.comresearchgate.net MCRs have emerged as a powerful tool for the synthesis of diverse and complex pyrrolidine derivatives. tandfonline.comresearchgate.net

A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through a one-pot asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This reaction can construct up to three stereogenic centers in a single step with excellent diastereoselectivity. nih.gov The reaction conditions, particularly the choice of Lewis acid and additives, can influence the outcome, sometimes leading to a mixture of tetrahydrofuran (B95107) and pyrrolidine derivatives. nih.gov

Derivatization Pathways and Chemical Transformations of the Pyrrolidine Core

Once the chiral pyrrolidine core is synthesized, it can be further modified through various derivatization pathways to produce a wide range of analogs. For instance, the N-tert-butanesulfinylimine group in cycloadducts from [3+2] cycloadditions can be easily reduced with sodium borohydride (B1222165) to the corresponding amine. acs.org Subsequent removal of the tert-butanesulfinyl group under acidic conditions can lead to further cyclization, forming bridged bicyclic structures. acs.org

The pyrrolidine ring is a versatile scaffold found in numerous bioactive natural products and medicinal agents. nih.gov The ability to functionalize the core structure at various positions allows for the fine-tuning of its biological properties. The synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and their subsequent evaluation as BACE1 inhibitors for Alzheimer's disease highlights the importance of such derivatization in drug discovery. nih.gov

Amidation and Carbamoylation Reactions

The secondary amine functionality of (3S)-(-)-3-(Ethylamino)pyrrolidine is readily susceptible to amidation and carbamoylation reactions, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.

Amidation typically involves the reaction of the pyrrolidine with a carboxylic acid or its activated derivative, such as an acid chloride or an anhydride. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like triethylamine (B128534) (Et3N) is a common strategy for forming the amide bond from a carboxylic acid. nih.gov These reactions are generally carried out in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Carbamoylation introduces a carbamoyl (B1232498) moiety, which can be achieved by reacting the amine with an isocyanate or a carbamoyl chloride. These reactions are often performed under similar conditions to amidation, yielding urea (B33335) or carbamate (B1207046) derivatives, respectively.

While specific examples detailing the amidation and carbamoylation of this compound are not extensively documented in the provided literature, the general principles of these reactions are well-established for secondary amines. The reactivity would be analogous to other pyrrolidine derivatives, allowing for the synthesis of a library of amide and carbamate compounds for various applications.

Incorporation into Complex Heterocyclic Systems (e.g., Spirooxindole, Thiazole (B1198619), Carbazole)

The versatility of the pyrrolidine scaffold, including derivatives like this compound, allows for its incorporation into more complex heterocyclic systems, which are often associated with significant biological activity.

Spirooxindoles: The synthesis of spiro[pyrrolidine-3,2'-oxindole] derivatives is a prominent area of research. researchgate.net A common method involves the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile. researchgate.net The azomethine ylide can be generated in situ from the condensation of an isatin (B1672199) derivative with an amino acid, and the subsequent reaction with an activated alkene leads to the spiro-pyrrolidine oxindole (B195798) core. nih.gov While direct use of this compound in this context is not explicitly detailed, its structural motif can be envisioned as being formed through such cycloaddition strategies, or it could be used as a precursor to the amino acid component. The synthesis of these complex structures often results in the formation of multiple stereocenters, making the development of stereoselective methods crucial. nih.govnih.gov

Thiazoles: Pyrrolidine and thiazole moieties can be combined to create novel hybrid molecules. biointerfaceresearch.com One synthetic approach involves the reaction of a thiazole derivative with a pyrrolidine precursor. For instance, a 1,3-thiazole derivative can be refluxed with L-(+)-tartaric acid in xylene to form a pyrrolidine-fused system. biointerfaceresearch.com Another strategy involves the reaction of a thiazole carboxylic acid with a pyrrolidine derivative using coupling agents. nih.gov The resulting thiazole-pyrrolidine compounds have been investigated for their potential biological activities. biointerfaceresearch.comnih.gov

Carbazoles: The synthesis of carbazole (B46965) derivatives can be achieved through various methods, including the Diels-Alder reaction of indolylmaleimides with chalcones, followed by aromatization. nih.gov While the direct incorporation of this compound into a carbazole framework is not explicitly described, spiro[carbazole-3,3'-pyrrolidine] derivatives have been synthesized and evaluated for their therapeutic potential. nih.gov These syntheses often involve multi-step sequences to construct the complex spirocyclic system.

Transimination Reactions in Pyrrolidine-2,3-dione (B1313883) Synthesis

Transimination reactions, which involve the exchange of an imine group, can be a useful tool in heterocyclic synthesis. While the direct application of transimination with this compound for the synthesis of pyrrolidine-2,3-diones is not explicitly found in the provided search results, the general principle can be discussed.

Transamination of compounds containing a dimethylaminomethylidene fragment is a known method for constructing aminomethylidene compounds. mdpi.com This type of reaction proceeds via a primary attack of an amine, followed by the elimination of dimethylamine (B145610) to form the new product. mdpi.com In the context of synthesizing pyrrolidine-2,3-diones, one could envision a precursor such as a 3-functionalized pyrrolidin-2-one undergoing a reaction with an appropriate nitrogen-containing reagent, where a transimination-like step could be involved in the formation of the dione (B5365651) structure.

Control of Diastereoselectivity in Pyrrolidine Ring Formation

The stereochemical outcome of pyrrolidine ring formation is of paramount importance, especially when synthesizing biologically active molecules. Several strategies have been developed to control the diastereoselectivity of these reactions.

One effective method is the use of metal catalysts. For example, Yb(OTf)₃ has been shown to be an efficient Lewis acid catalyst in the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to yield pyrrolidines with high cis diastereoselectivity at the 2- and 5-positions. organic-chemistry.orgCopper-promoted intramolecular aminooxygenation of alkenes is another powerful technique. The diastereoselectivity of this reaction can be influenced by the substitution pattern on the alkene substrate, with α-substituted 4-pentenyl sulfonamides favoring the formation of cis-2,5-disubstituted pyrrolidines. nih.gov

[3+2] Cycloaddition reactions are also widely employed for the diastereoselective synthesis of pyrrolidines. The reaction of azomethine ylides with various dipolarophiles can lead to highly functionalized pyrrolidines with excellent control of stereochemistry. nih.gov The nature of the reactants and the reaction conditions play a crucial role in determining the diastereomeric ratio of the products.

Furthermore, one-pot nitro-Mannich/hydroamination cascade reactions , catalyzed by a combination of a base and a gold(I) catalyst, have been developed for the synthesis of substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. rsc.org

These methodologies highlight the diverse and sophisticated approaches available to chemists for the stereocontrolled synthesis of the pyrrolidine ring, which is fundamental for accessing specific stereoisomers of compounds like this compound and its derivatives.

Medicinal Chemistry and Pharmacological Investigations of 3s 3 Ethylamino Pyrrolidine Derivatives

General Applications in Therapeutic Agent Discovery

(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral amine that serves as a versatile building block in the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com Its unique structural features, including the pyrrolidine (B122466) ring and the ethylamino group, make it a valuable scaffold in medicinal chemistry for the development of bioactive molecules. chemimpex.com The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists to create compounds for treating human diseases due to its ability to explore pharmacophore space effectively and contribute to the molecule's stereochemistry. nih.govnih.gov

The inherent chirality of this compound is particularly significant, as the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov This scaffold has been incorporated into a wide range of compounds targeting various conditions, underscoring its importance in drug discovery. chemimpex.comnih.gov Its applications span from neuropharmacology to anti-infective research, demonstrating its broad utility in developing new pharmaceuticals. chemimpex.comchemimpex.combiointerfaceresearch.com The ability of the pyrrolidine nucleus to act as a nucleophile also makes it a useful intermediate in various chemical reactions for creating complex molecules with specific functional properties. chemimpex.com

Exploration in Neuropharmacology and Central Nervous System (CNS) Research

Derivatives of this compound have been extensively investigated for their potential in treating neurological and psychiatric disorders. chemimpex.comchemimpex.com The pyrrolidine scaffold is a common feature in compounds targeting the central nervous system. nih.gov

Modulation of Neurotransmitter Systems

The ethylamino pyrrolidine moiety is a key component in the synthesis of compounds designed to modulate various neurotransmitter systems. chemimpex.com Research has focused on its use in developing treatments for mood disorders by influencing the mechanisms of neurotransmitter action. chemimpex.com For instance, derivatives have been designed as modulators of the histamine (B1213489) H3 receptor, which is involved in the release of several neurotransmitters, including serotonin (B10506), acetylcholine, dopamine (B1211576), and noradrenaline. nih.gov This modulation suggests potential therapeutic applications in cognitive disorders such as Alzheimer's disease and ADHD. nih.gov Furthermore, 3-pyrrolidine-indole derivatives have been explored as selective modulators of 5-HT2 receptors, which are implicated in various mental disorders. nih.gov

Monoamine Reuptake Inhibition (Serotonin and Noradrenaline)

A significant area of research has been the development of this compound derivatives as monoamine reuptake inhibitors. These compounds can simultaneously block the reuptake of serotonin, norepinephrine, and in some cases, dopamine, thereby increasing their extracellular concentrations. wikipedia.org This mechanism is the basis for many antidepressant medications. wikipedia.org

A series of 3,3-disubstituted pyrrolidine derivatives have been identified as potent triple reuptake inhibitors of serotonin, norepinephrine, and dopamine. nih.gov These compounds, which are structurally related to this compound, have shown potential as antidepressants. nih.gov The development of N-pyrrolidin-3-yl-amide derivatives has also been pursued for their ability to inhibit the reuptake of both serotonin and norepinephrine. google.com The potency of these compounds is often influenced by the nature of the amino-substituent on the pyrrolidine ring. url.edu

| Compound Class | Target | Therapeutic Potential |

|---|---|---|

| 3,3-disubstituted pyrrolidines | Serotonin, Norepinephrine, and Dopamine Transporters | Antidepressant |

| N-pyrrolidin-3-yl-amides | Serotonin and Norepinephrine Transporters | Antidepressant |

Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonism

This compound derivatives have been investigated as antagonists of the Melanin-Concentrating Hormone Receptor-1 (MCH-R1). nih.govresearchgate.net MCH-R1 is a G-protein coupled receptor primarily involved in the regulation of energy homeostasis and feeding behavior, making it a target for anti-obesity drugs. nih.govmdpi.com

Researchers have developed various chemotypes of MCH-R1 antagonists, some of which incorporate a pyrrolidine moiety. nih.govresearchgate.netnih.gov For example, 8-methylquinoline (B175542) derivatives featuring a pyrrolidin-1-yl)ethyl substituent have been identified as potent and slowly dissociating MCH-R1 antagonists. nih.gov Additionally, 1,3-disubstituted-1H-pyrrole derivatives containing a pyrrolidin-1-yl-ethyl group have shown high affinity for MCH-R1 and efficacy in animal models of obesity. researchgate.net The development of these antagonists has also considered their potential application in mood disorders due to observed anxiolytic and antidepressant effects in some animal models. mdpi.com

Anti-infective Research Applications

The pyrrolidine scaffold, a core component of this compound, is found in numerous compounds with antimicrobial properties. biointerfaceresearch.com The development of new antibacterial agents is crucial to combat the rise of antibiotic-resistant pathogens. nih.gov

Antibacterial Activities (e.g., against S. aureus, E. coli)

Derivatives of pyrrolidine have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative species. biointerfaceresearch.com

Specifically, some thiazole-based pyrrolidine derivatives have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. biointerfaceresearch.com The structural features of the bacterial cell wall are thought to contribute to this selectivity. biointerfaceresearch.com In other studies, novel pyrrolidine-2,3-dione (B1313883) scaffolds have exhibited potent anti-biofilm properties against S. aureus, including methicillin-resistant S. aureus (MRSA). semanticscholar.orgresearchgate.net These compounds have shown the ability to eradicate bacterial biofilms at concentrations close to those that kill planktonic bacteria. researchgate.net

Furthermore, certain pyrrolidine-3-carbonitrile (B51249) derivatives have displayed significant activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing bioactivity comparable to reference antibiotics. ekb.eg

| Compound Class | Bacterial Strain | Observed Activity |

|---|---|---|

| Thiazole-based pyrrolidine derivatives | S. aureus | Antibacterial |

| Pyrrolidine-2,3-dione scaffolds | S. aureus (including MRSA) | Anti-biofilm |

| Pyrrolidine-3-carbonitrile derivatives | S. aureus, E. coli | Antibacterial |

Antifungal Activities

The this compound scaffold has been incorporated into various derivatives to explore their potential as antifungal agents. Research has shown that metal complexes of pyrrolidine-containing ligands can exhibit significant antifungal properties. For instance, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide with copper(II), cobalt(II), and nickel(II) chlorides were tested against Aspergillus niger and Candida albicans. While the ligand alone showed no antifungal activity, all the metal complexes demonstrated good activity. nih.gov The enhanced lipophilicity of these complexes is believed to facilitate their penetration into microbial cell membranes, thereby inhibiting the growth of the microorganisms. nih.gov

Further studies have identified potential antifungal substances from bacterial sources that contain piperidine (B6355638) or pyrrolidine-related structures. For example, cyclo-(Leu-Pro), 2,6-diphenyl-piperidine, and a dipyrrolo-pyrazine derivative were isolated from Lactobacillus casei AST18 and showed antifungal activity. nih.gov This suggests that the antifungal action of certain microorganisms may be a result of the synergistic effect of various compounds, including those with cyclic peptide and piperidine structures. nih.gov

Antiviral Investigations

Currently, there is limited publicly available research specifically detailing the antiviral investigations of this compound derivatives.

Role as a Structural Element in Known Antibiotics (e.g., Carbapenems, Quinolones, Cephalosporins)

The pyrrolidine ring, a core component of this compound, is a crucial structural motif in several classes of antibiotics, contributing to their antibacterial efficacy.

Carbapenems: While specific data on the direct incorporation of this compound into carbapenems is limited in the provided results, the pyrrolidine ring system is a known component in this class of antibiotics, influencing their stability and antibacterial spectrum.

Quinolones: The introduction of a (3S)-amino-(4R)-ethylpiperidinyl moiety, a related cyclic amine structure, at the C-7 position of quinolones has led to the development of potent antibacterial agents. These novel quinolones demonstrate high potency against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov When compared to existing quinolones with different C-7 side chains, these new derivatives show superior activity against Gram-positive pathogens. nih.gov Quinolones function by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death. mdpi.com

Cephalosporins: The pyrrolidine moiety is a key structural feature in advanced-generation cephalosporins, enhancing their antibacterial activity and stability. For example, the novel siderophore cephalosporin (B10832234), cefiderocol (B606585), features a pyrrolidine group at the C-3 position, which contributes to its stability. nih.gov This structural feature, combined with a "Trojan horse" mechanism of cell entry, allows cefiderocol to be effective against highly resistant Gram-negative bacteria. nih.gov The substituents at the C-3 and C-7 positions of the cephalosporin nucleus are critical for their antimicrobial activity. nih.gov

Anti-inflammatory and Analgesic Potential

Derivatives of pyrrolidine have been investigated for their potential to alleviate pain and inflammation. nih.govresearchgate.net

Research into new pyrrolidine derivatives has identified compounds with significant anti-inflammatory and analgesic effects. nih.gov In one study, compounds A-1 and A-4 were found to have the highest anti-inflammatory and analgesic activities, respectively, suggesting their potential as lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. researchgate.net

Furthermore, pyrrolidinomorphinan derivatives have shown activity in writhing tests in mice, with the analgesic effect being antagonized by naloxone, indicating that the opioid system mediates this analgesia. researchgate.net These compounds also displayed anti-inflammatory activity in formalin and histamine-induced edema models, suggesting that their anti-inflammatory properties may contribute to their analgesic effects. researchgate.net

Targeting Inducible Nitric Oxide Synthase (iNOS)

A series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been synthesized and evaluated for their anti-inflammatory effects, specifically their ability to inhibit nitric oxide (NO) production. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory conditions. Molecular docking studies revealed that these pyrrolidine-2,3-dione derivatives can act as ligands for iNOS. nih.gov

Among the synthesized compounds, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (compound 5e) demonstrated the most potent inhibitory activity against NO production, with an IC₅₀ value of 43.69 ± 5.26 µM. nih.gov This highlights the potential of this class of compounds as a promising scaffold for developing anti-inflammatory agents that target iNOS-related pathologies. nih.gov

Anticancer and Antiproliferative Studies

The pyrrolidine scaffold is a significant feature in a wide range of synthetic and natural compounds that exhibit anticancer and antiproliferative activities. nih.gov The diverse substitution patterns on the pyrrolidine ring allow for the regulation of various cellular targets, leading to potent anti-proliferative effects. nih.gov

Numerous studies have explored the anticancer potential of pyrrolidine derivatives. For instance, spiro[pyrrolidine-thiazolo-oxindoles] have been synthesized and shown to have broad anticancer activity against liver, breast, and colorectal cancer cell lines. mdpi.com Similarly, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated antiproliferative activity against various human tumor cell lines. mdpi.com

The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, such as A549 (lung), CH1 (ovarian), and SW480 (colon). rsc.org

Dual Kinase Inhibition (e.g., Abl and PI3K)

In the field of oncology, a strategy gaining traction is the dual inhibition of multiple kinase pathways that are often co-activated in cancer cells. The (S)-3-aminopyrrolidine scaffold, closely related to this compound, has been identified as a promising framework for developing dual inhibitors of Abl and PI3K kinases. nih.gov The rationale behind this approach is the compensatory effect of PI3K on Abl inhibition, suggesting that simultaneously blocking both could lead to improved therapeutic outcomes in cancers like Chronic Myeloid Leukemia (CML). nih.gov

A series of compounds bearing the (S)-3-aminopyrrolidine scaffold were synthesized and tested, with many demonstrating promising cytotoxicity against the K562 CML cell line and moderate inhibition of both Abl and PI3K kinases. nih.gov Molecular docking studies of a representative compound, 5k, indicated that it could bind to both Abl and PI3K. nih.gov The observed cytotoxic effect of these novel compounds is thought to be a collective result of inhibiting both Abl and PI3K. nih.gov

Effects on Cell Lines (e.g., HT-29, SH-SY5Y, K562)

The investigation of this compound derivatives has extended to their potential as anticancer agents, with studies exploring their cytotoxic effects on various cancer cell lines. While direct research on this compound derivatives against HT-29, SH-SY5Y, and K562 cell lines is limited in the available literature, studies on structurally related pyrrolidine derivatives provide valuable insights into their potential antiproliferative activities.

A study on pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives demonstrated an antiproliferative effect against both human colon adenocarcinoma (HT-29) and neuroblastoma (SH-SY5Y) cells. nih.gov Another research effort focusing on polysubstituted pyrrolidines, synthesized through ruthenium-catalyzed cascade cyclization, identified compounds with potent proliferation inhibitory effects against a panel of 10 cancer cell lines, including the human colorectal carcinoma cell line HCT116, which shares a similar origin with HT-29. mdpi.com Specifically, pyrrolidine derivatives with trifluoromethyl (CF3) substituents on the phenyl rings exhibited strong inhibitory actions, with IC50 values ranging from 2.9 to 16 μM. mdpi.com

Furthermore, spiro[pyrrolidine-3,3'-oxindole] derivatives have been synthesized and evaluated for their anticancer activity. nih.gov One such derivative, compound 7, which was synthesized by reacting a precursor with ethylamine-HCl, showed potent inhibitory activity against MCF7 (breast), HCT116 (colon), and Huh7 (liver) cancer cell lines with IC50 values of 4.8 µM, 3.9 µM, and 8.2 µM, respectively. nih.gov

In other studies, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested for their cytotoxicity against several human cancer cell lines, including prostate (PPC-1) and melanoma (IGR39) cell lines, with some compounds showing EC50 values in the range of 2.5–20.2 µM. nih.gov Additionally, synthetic chalcone (B49325) derivatives have been investigated for their antiproliferative potential on various human cancer cell lines, including the chronic myelogenous leukemia cell line K562. mdpi.com Compounds 18 and 22 from this series showed notable activity against K562 cells. mdpi.com

The following table summarizes the cytotoxic activities of some pyrrolidine and related derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (IC50/EC50) | Reference |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | HT-29, SH-SY5Y | Antiproliferative effect | nih.gov |

| Polysubstituted pyrrolidines with CF3 groups | HCT116 | 2.9 - 16 µM | mdpi.com |

| Spiro[pyrrolidine-3,3'-oxindole] (Compound 7) | HCT116 | 3.9 µM | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1, IGR39 | 2.5 - 20.2 µM | nih.gov |

| Synthetic Chalcone Derivative (Compound 18) | K562 | 4.33 ± 0.19 µM | mdpi.com |

| Synthetic Chalcone Derivative (Compound 22) | K562 | 3.91 ± 0.14 µM | mdpi.com |

This table presents data on pyrrolidine derivatives and related compounds, not specifically this compound derivatives, to provide an overview of the potential cytotoxic effects of this chemical class.

Topoisomerase Inhibition

Topoisomerases are crucial enzymes involved in managing the topological states of DNA and are validated targets for anticancer drugs. mdpi.combohrium.com While direct evidence for topoisomerase inhibition by this compound derivatives is not extensively documented, research on broader classes of pyrrolidine-containing compounds suggests potential activity in this area.

For instance, a study on 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives found that these compounds could inhibit E. coli DNA gyrase and topoisomerase IV, which are bacterial topoisomerases. nih.gov Several of these derivatives exhibited inhibitory concentrations (IC50) in the nanomolar range, with compound 22c being the most potent at 120 ± 10 nM against E. coli DNA gyrase. nih.gov Although these are bacterial enzymes, the findings indicate that the pyrrolidine scaffold can be incorporated into molecules that interact with topoisomerases.

Other heterocyclic systems containing the pyrrolidine moiety have also been investigated as topoisomerase inhibitors. For example, certain terpyridine derivatives have been shown to be potent topoisomerase I inhibitors. nih.gov Similarly, some β-carboline analogues linked to a dithiocarbamate (B8719985) group have been reported as DNA topoisomerase II inhibitors. mdpi.com

The table below shows the topoisomerase inhibitory activity of some pyrrolidine-containing and related heterocyclic compounds.

| Compound/Derivative Class | Enzyme Target | Activity (IC50) | Reference |

| 1,2,4-Oxadiazole pyrrolidine derivative (22a) | E. coli DNA gyrase | 180 ± 20 nM | nih.gov |

| 1,2,4-Oxadiazole pyrrolidine derivative (22b) | E. coli DNA gyrase | 210 ± 20 nM | nih.gov |

| 1,2,4-Oxadiazole pyrrolidine derivative (22c) | E. coli DNA gyrase | 120 ± 10 nM | nih.gov |

| Terpyridine derivatives | Topoisomerase I | Potent inhibitors | nih.gov |

| Dithiocarbamate-linked β-carboline analogues | DNA Topoisomerase II | - | mdpi.com |

This table includes data on various pyrrolidine-containing compounds and related heterocycles to illustrate the potential for this scaffold in topoisomerase inhibition.

Antidiabetic Research: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of this compound have been a significant focus of antidiabetic research, particularly as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. nih.govnih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

The pyrrolidine ring is a key structural feature in many potent DPP-IV inhibitors, often referred to as "gliptins". nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the pyrrolidine moiety often binds to the S1 pocket of the DPP-IV enzyme. researchgate.net

Another study synthesized three series of DPP-IV inhibitors by linking substituted anilines, benzylamines, and phenylethylamines to a (2S)-cyanopyrrolidine core. Several of these compounds were evaluated for their in vitro DPP-IV inhibition, with compound 5f showing an IC50 of 116 nM and demonstrating in vivo efficacy in an oral glucose tolerance test in rats. pharmablock.com

The table below presents the DPP-IV inhibitory activity of selected pyrrolidine derivatives.

| Compound/Derivative | DPP-IV IC50 | Reference |

| Compound 5f ((2S)-cyanopyrrolidine derivative) | 116 nM | pharmablock.com |

| Vildagliptin (a known DPP-IV inhibitor) | - | pharmablock.com |

Enzymatic Inhibition and Receptor Modulation Studies

Beyond DPP-IV, derivatives of this compound and related pyrrolidine structures have been investigated for their inhibitory effects on other enzymes and their ability to modulate various receptors.

Enzymatic Inhibition:

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov A study on pyrrolidine-based iminosugar derivatives demonstrated inhibition of rat intestinal α-glucosidase. bohrium.com Another study on novel synthetic pyrrolidine derivatives identified compounds with potent inhibitory activity against both α-amylase and α-glucosidase. nih.gov Specifically, a derivative with a para-methoxy group (3g ) showed significant inhibition of both enzymes. nih.gov

α-Mannosidase: Virtual screening and QSAR studies on (2R, 3R, 4S)-2-aminomethylpyrrolidine-3,4-diol and its functionalized derivatives have been conducted to investigate their binding features to α-mannosidase I and II enzymes.

Human β-glucocerebrosidase (GCase) and α-galactosidase A (α-Gal A): Multimeric pyrrolidine-based iminosugars have been synthesized and evaluated as inhibitors of these enzymes, which are relevant to lysosomal storage disorders like Fabry disease. nih.govresearchgate.net

Receptor Modulation:

Histamine H3 Receptor: Novel substituted pyrrolidines have been characterized as high-affinity histamine H3 receptor antagonists. nih.gov These compounds were found to penetrate the central nervous system and occupy the H3 receptor in the rat brain. nih.gov

Kappa Opioid Receptor: A novel scaffold based on a pyrrolidinyl-substituted pyranopiperazine was developed and shown to act as a kappa opioid receptor agonist. nih.gov Structure-activity relationship studies demonstrated modulation of receptor potency and signaling pathways. nih.gov

Dopamine Receptor: Peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG) containing a substituted γ-lactam, a pyrrolidinone structure, have been synthesized and shown to modulate dopamine receptor binding. nih.gov

Serotonin Receptor: 3-Pyrrolidine-indole derivatives have been investigated as 5-HT2-selective receptor modulators for the potential treatment of mental disorders. nih.gov

The following table summarizes the enzymatic inhibition and receptor modulation activities of various pyrrolidine derivatives.

| Compound/Derivative Class | Target | Activity | Reference |

| Pyrrolidine-based iminosugars | α-Glucosidase | Inhibition | bohrium.com |

| Synthetic pyrrolidine derivative (3g) | α-Amylase, α-Glucosidase | Potent inhibition | nih.gov |

| (2R, 3R, 4S)-2-aminomethylpyrrolidine-3,4-diol derivatives | α-Mannosidase I & II | Binding investigated | |

| Multimeric pyrrolidine-based iminosugars | GCase, α-Gal A | Inhibition | nih.govresearchgate.net |

| Substituted pyrrolidines | Histamine H3 Receptor | Antagonism | nih.gov |

| Pyrrolidinyl-substituted pyranopiperazine | Kappa Opioid Receptor | Agonism | nih.gov |

| γ-Lactam peptidomimetics | Dopamine Receptor | Modulation | nih.gov |

| 3-Pyrrolidine-indole derivatives | 5-HT2 Receptor | Modulation | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Stereochemistry on Pharmacological Activity

The stereochemistry of the pyrrolidine (B122466) ring and its substituents is a critical determinant of pharmacological activity. The specific (3S) configuration of (3S)-(-)-3-(Ethylamino)pyrrolidine dictates the spatial orientation of the ethylamino group, which profoundly influences its binding to target proteins.

The chirality at the C3 position of the pyrrolidine ring plays a crucial role in the biological activity of its derivatives. In the synthesis of ligands, maintaining a specific stereoisomer is often essential for achieving the desired therapeutic effect. For instance, the coordination chemistry of 3S-aminopyrrolidine demonstrates that the defined chirality of the stereogenic carbon (S) compels the secondary nitrogen of the pyrrolidine ring to adopt the R stereochemistry upon coordination with a metal center. rsc.org This forced stereochemistry illustrates the rigid conformational constraints imposed by the chiral center.

Furthermore, methylation of the primary amine in 3S-aminopyrrolidine to create 3S-(methylamino)pyrrolidine introduces another chiral center at the exocyclic nitrogen upon coordination, which is not restricted to a single configuration. rsc.org This highlights that while the ring's stereochemistry is fixed, the substituents on the amino group can introduce additional stereochemical diversity that impacts biological interactions. The development of stereodivergent synthetic methods allows for the creation of various stereoisomers from the same starting materials, which is crucial for exploring the stereochemical requirements of a biological target. rsc.org

Rational Design of Derivatives for Enhanced Efficacy and Selectivity

The (3S)-3-aminopyrrolidine scaffold has served as a foundation for the rational design of numerous derivatives with improved efficacy and selectivity for a range of biological targets. nih.govnih.gov Medicinal chemists have systematically modified the core structure to optimize interactions with specific receptors and enzymes.

One approach involves constraining the flexible side chains of known active compounds by incorporating them into the pyrrolidine ring. For example, in the development of human β3-adrenergic receptor agonists, the acyclic ethanolamine (B43304) core, crucial for agonist activity, was constrained by introducing a pyrrolidine moiety. nih.gov This modification not only maintained functional potency but also improved selectivity and metabolic stability by preventing cleavage of the N-C bond of the ethanolamine. nih.gov

Another strategy is the "bitopic ligand" design, which has been effective in developing D3-selective antagonists. mdpi.com This approach utilizes a scaffold where a protonated basic amine, such as the one in the pyrrolidine ring, forms a salt bridge with a key aspartate residue in the orthosteric binding site of the receptor, which is crucial for high binding affinity. mdpi.com The rest of the molecule can then be designed to interact with a secondary binding pocket to enhance selectivity.

The (S)-3-aminopyrrolidine scaffold has also been identified as a promising starting point for the discovery of dual inhibitors, such as those targeting both Abl and PI3K kinases for cancer therapy. nih.gov Molecular docking studies have shown that derivatives can bind to both kinases, suggesting that their cytotoxic effects may arise from this dual inhibition. nih.gov

Table 1: Examples of Rationally Designed (3S)-3-Aminopyrrolidine Derivatives

| Derivative Class | Target | Design Strategy | Desired Outcome |

|---|---|---|---|

| β3-Adrenergic Receptor Agonists | β3-Adrenergic Receptor | Constraining the acyclic ethanolamine core within a pyrrolidine ring. nih.gov | Improved selectivity and metabolic stability. nih.gov |

| Dopamine (B1211576) D3 Receptor Antagonists | Dopamine D3 Receptor | Bitopic ligand design with the pyrrolidine nitrogen interacting with the orthosteric site. mdpi.com | High affinity and subtype selectivity. mdpi.com |

| Abl and PI3K Dual Inhibitors | Abl and PI3K Kinases | Utilizing the (S)-3-aminopyrrolidine scaffold identified through screening. nih.gov | Promising cytotoxicity against cancer cell lines. nih.gov |

Influence of Substituent Effects on Biological Profiles

For instance, in the development of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, the substituent at the 3-position of the ring was found to strongly influence activity. nih.gov Non-aromatic substituents like sec-butyl were shown to positively affect anticonvulsant activity in certain models. nih.gov Similarly, the type of phenylpiperazine attached to an acetamide (B32628) fragment also played a significant role. nih.gov

In the context of anticancer agents, modifications to the A-ring of pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs), a class of DNA-binding antitumor agents, were explored to understand structure-activity relationships. nih.gov Replacing the native benzenoid A-ring with pyridine (B92270) or diazine rings, or adding extended chains at the C8-position, were investigated. nih.gov Generally, these modifications did not lead to a significant improvement in DNA-binding affinity or cytotoxicity compared to the parent compound, suggesting the core structure is highly optimized. nih.gov

A patent for N-[(3S)-pyrrolidin-3-yl]-benzamide derivatives as monoamine re-uptake inhibitors highlights the exploration of a wide range of substituents on the benzamide (B126) portion of the molecule, including halogens, trifluoromethyl, and small alkyl groups, to modulate activity. google.com

Table 2: Influence of Substituents on the Biological Activity of Pyrrolidine Derivatives

| Scaffold | Position of Substitution | Substituent Type | Effect on Biological Activity |

|---|---|---|---|

| Pyrrolidine-2,5-dione | Position 3 | Non-aromatic (sec-butyl) | Positive effect on anticonvulsant activity. nih.gov |

| Pyrrolidine-2,5-dione | Acetamide fragment | 3-Trifluoromethylphenylpiperazine | Most active in the MES test for anticonvulsant activity. nih.gov |

Conformational Analysis and its Correlation with Biological Recognition

The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, and the preferred conformation can significantly influence how a molecule fits into a biological target's binding site. nih.gov This conformational flexibility, while potentially leading to reduced selectivity if not properly constrained, also offers an opportunity to explore a wider three-dimensional space. acs.org

The pyrrolidine ring typically exists in two main puckered conformations, often described as "up" and "down" or Cγ-endo and Cγ-exo. frontiersin.org The energy difference between these conformers can be small, meaning that multiple conformations may be populated in solution. researchgate.net Inductive and stereoelectronic factors, such as the presence of certain substituents, can influence the puckering of the ring and, consequently, its pharmacological efficacy. nih.gov For example, a cis-4-CF3 substituent on a pyrrolidine scaffold was found to endorse a pseudo-axial conformation of groups in other positions, leading to full agonism at the GRP40 receptor. nih.gov

Quantum mechanical calculations have shown that for some pyrrolidine derivatives, the Cγ-endo pucker is more stable than the Cγ-exo state. frontiersin.org The energy difference between these states can determine the conformational landscape of the molecule. The transition between these conformations can be a key factor in the molecule's ability to adapt its shape to bind to a receptor.

Role As Chiral Auxiliary and Ligand in Asymmetric Catalysis

Application in Stereoselective Transformations

While direct and extensive research on the application of (3S)-(-)-3-(Ethylamino)pyrrolidine as a chiral auxiliary in stereoselective transformations is not widely documented in publicly available literature, the broader class of 3-aminopyrrolidine (B1265635) derivatives has demonstrated significant utility in this domain. These compounds can be temporarily incorporated into a substrate, directing the stereochemical outcome of a reaction before being cleaved to yield the desired enantiomerically enriched product.

The efficacy of a chiral auxiliary is contingent on its ability to effectively bias the facial selectivity of a prochiral center. In the case of 3-aminopyrrolidine derivatives, the rigid pyrrolidine (B122466) ring and the stereochemistry at the C3 position play a crucial role in creating a well-defined chiral environment. The amino group provides a convenient handle for attachment to the substrate, often through the formation of an amide or imine linkage. The steric bulk and electronic nature of the substituent on the amino group, in this case, an ethyl group, can further influence the stereochemical outcome.

For instance, in aldol (B89426) reactions, a chiral auxiliary derived from 3-aminopyrrolidine could be used to form a chiral enamine, which would then react with an aldehyde from a specific face, leading to the preferential formation of one diastereomer. Similarly, in Diels-Alder reactions, the auxiliary can control the endo/exo selectivity and the facial selectivity of the dienophile. While specific examples for the ethylamino derivative are scarce, the principles established with other 3-substituted pyrrolidines provide a strong foundation for its potential utility.

Design and Development of Chiral Pyrrolidine-Based Ligands

The development of chiral ligands for transition-metal-catalyzed asymmetric reactions is a highly active area of research. The this compound scaffold is an attractive starting point for the design of novel bidentate or polydentate ligands. The two nitrogen atoms can act as donor sites to coordinate with a metal center, creating a chiral catalytic species.

The design of such ligands often involves the modification of the pyrrolidine ring or the amino substituent to fine-tune the steric and electronic properties of the resulting metal complex. For example, the secondary amine on the pyrrolidine ring and the ethylamino group can be further functionalized with phosphine, oxazoline, or other coordinating moieties to create P,N, N,N, or P,N,N-type ligands.

The stereochemistry at the C3 position of the pyrrolidine ring is critical in defining the geometry of the metal complex and, consequently, the enantioselectivity of the catalyzed reaction. The ethyl group on the exocyclic nitrogen can also play a role in creating a specific chiral pocket around the metal's active site, thereby influencing substrate approach and product stereochemistry.

While a comprehensive library of ligands derived specifically from this compound has not been reported, the modular nature of this scaffold allows for the rational design of a diverse range of chiral ligands. The evaluation of these ligands in key asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions, would be a valuable endeavor to unlock their full catalytic potential.

Organocatalysis with Pyrrolidine-Based Chiral Ionic Liquids

In recent years, chiral ionic liquids (CILs) have emerged as a promising class of organocatalysts, combining the advantages of ionic liquids (e.g., recyclability, tunable properties) with the ability to induce enantioselectivity. The incorporation of a chiral cation or anion into the ionic liquid structure can create a chiral reaction medium that influences the stereochemical outcome of a reaction.

This compound is a suitable candidate for the synthesis of chiral cations for CILs. The pyrrolidinium (B1226570) core can be formed by quaternization of the ring nitrogen, and the ethylamino group can be further modified to introduce other functionalities. The resulting chiral pyrrolidinium cation, paired with a suitable anion, would constitute a chiral ionic liquid.

These pyrrolidinium-based CILs could find application in a variety of organocatalytic transformations. For example, they could act as chiral Brønsted acids or bases, or as phase-transfer catalysts in asymmetric reactions. The ability to tune the properties of the CIL by modifying both the cation and the anion provides a high degree of flexibility in optimizing the catalyst for a specific transformation.

While the application of CILs derived specifically from this compound in organocatalysis is an area that remains to be explored, the general success of other pyrrolidine-based CILs suggests that this would be a fruitful avenue for future research. The development of efficient and recyclable organocatalytic systems based on this chiral scaffold would be a significant contribution to the field of green and sustainable chemistry.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization in Academic Research

Spectroscopic methods are fundamental in the characterization of (3S)-(-)-3-(Ethylamino)pyrrolidine, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are pivotal for confirming the structure of pyrrolidine (B122466) derivatives. rsc.orgresearchgate.net For analogous compounds, specific chemical shifts and coupling constants in ¹H NMR spectra help to identify the protons within the pyrrolidine ring and the ethylamino substituent. nih.govchemicalbook.com Similarly, ¹³C NMR provides data on the carbon skeleton. rsc.orgnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, pyrrolidine, shows characteristic absorption bands for N-H and C-H stretching vibrations. researchgate.net For this compound, one would expect to observe characteristic peaks corresponding to the N-H bonds of the secondary amine, as well as C-N and C-H bonds within the pyrrolidine ring and the ethyl group. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular weight of this compound is 114.19 g/mol . chemscene.com

A summary of the expected spectroscopic data for this compound is presented below:

| Technique | Expected Observations |

| ¹H NMR | Signals for protons on the pyrrolidine ring and the ethyl group. |

| ¹³C NMR | Resonances for all six carbon atoms in the molecule. |

| IR Spectroscopy | Absorption bands for N-H, C-H, and C-N stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography (GC) : GC is a common technique for determining the purity of volatile compounds like this compound. Purity levels of ≥ 97% and ≥ 98% (GC) have been reported for this compound. chemimpex.comchemimpex.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique used for the separation, identification, and quantification of compounds. nih.gov It is particularly useful for analyzing non-volatile or thermally unstable derivatives of pyrrolidine. The stability and concentration of similar compounds in biological samples like plasma and urine have been successfully determined using HPLC. nih.gov

Thin-Layer Chromatography (TLC) : TLC is often used for monitoring the progress of chemical reactions during the synthesis of pyrrolidine derivatives. researchgate.net

These chromatographic techniques are summarized in the following table:

| Technique | Application in Analysis |

| Gas Chromatography (GC) | Purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and stability studies. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring. |

Computational Chemistry and In Silico Approaches

Computational methods are increasingly used to predict the properties and interactions of molecules like this compound, guiding further experimental research. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For pyrrolidine derivatives, docking studies have been instrumental in understanding their interactions with various biological targets. For instance, docking studies of pyrrolidine derivatives with neuraminidase indicated key amino acid residues (Trp178, Arg371, and Tyr406) in the active site that are crucial for binding. nih.gov Such studies have also been applied to investigate pyrrolidine derivatives as inhibitors of enzymes like α-mannosidase and as agents for Alzheimer's disease. nih.govmdpi.com These simulations help in identifying key interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the binding affinity. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been employed to study the reaction mechanisms involved in the synthesis of pyrrolidinedione derivatives. rsc.org These studies can elucidate the energy barriers of different reaction steps, such as Michael addition and cyclization, providing a deeper understanding of the reaction pathways. rsc.org

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. For pyrrolidine derivatives, virtual screening combined with QSAR (Quantitative Structure-Activity Relationship) analysis has been used to identify potential inhibitors of α-mannosidase I and II enzymes. nih.gov This approach helps in prioritizing compounds for further experimental testing.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness evaluation are crucial steps in early-stage drug discovery. For various pyrrolidine derivatives, these computational tools have been used to assess their pharmacokinetic properties and potential as orally available drug candidates. researchgate.net For example, the Lipinski rule of five is often applied to evaluate the drug-likeness of synthesized compounds. researchgate.net Pharmacokinetic studies on some pyrrolidine derivatives have also indicated their ability to cross the blood-brain barrier. mdpi.com

In Vitro Biological Assay Development and Implementation

In vitro biological assays are fundamental tools in drug discovery and pharmacological research, conducted in a controlled environment outside of a living organism, such as a test tube or cell culture dish. For a compound like this compound, these assays are crucial for initial screening and characterization of its biological effects. chemimpex.commonash.edu They allow researchers to determine if the compound interacts with specific biological targets, such as receptors or enzymes, and to quantify the nature of this interaction. monash.edunih.gov

The development of these assays involves selecting appropriate cell lines, often those genetically modified to express a specific target protein, and optimizing conditions to ensure reproducible and meaningful results. nih.gov Researchers utilize these systems to evaluate libraries of compounds, including various pyrrolidine derivatives, to identify "hit" compounds with desired activity. nih.gov The data generated from these in vitro studies, such as the concentration required to elicit a specific response, are vital for guiding further research, including the synthesis of more potent and selective analogs. nih.gov

Radioligand binding and functional assays are cornerstone techniques in pharmacology for characterizing the interaction between a ligand, such as this compound, and its molecular target, typically a G-protein-coupled receptor (GPCR) or ion channel. nih.govrsc.org

Radioligand Binding Assays: These assays are used to measure the affinity of a compound for a receptor. The principle involves a competition experiment where the unlabeled test compound, this compound, competes with a known radioactive ligand (the radioligand) for binding to the receptor. nih.gov By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC₅₀ value), researchers can calculate its binding affinity (Kᵢ value). A lower Kᵢ value indicates a higher affinity for the target. These assays are essential for determining both the potency and the selectivity of a compound by testing it against a panel of different receptors. nih.govrsc.org

Functional Assays: While binding assays measure affinity, functional assays measure the physiological response produced by the compound upon binding to the receptor. They determine whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor). Common functional readouts include measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions, or assessing downstream events like β-arrestin recruitment. nih.gov The results are typically expressed as the concentration of the compound that produces 50% of the maximal response (EC₅₀ for agonists) or that inhibits 50% of an agonist's response (IC₅₀ for antagonists).

While specific assay data for this compound is not prominently available in the reviewed literature, the table below illustrates how such data would be presented for a hypothetical pyrrolidine derivative.

| Assay Type | Target Receptor | Parameter | Value (Hypothetical) | Description |

|---|---|---|---|---|

| Radioligand Binding | Dopamine (B1211576) D3 Receptor | Ki (nM) | 85 | Measures the binding affinity of the compound to the receptor. A lower value indicates higher affinity. |

| Functional Assay (cAMP) | Dopamine D3 Receptor | EC50 (nM) | 250 | Measures the concentration for 50% maximal response, indicating potency as an agonist. |

| Functional Assay (cAMP) | Serotonin (B10506) 5-HT2A Receptor | IC50 (nM) | >10,000 | Measures the concentration to inhibit 50% of an agonist's response, indicating antagonist activity and selectivity. |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this method can provide definitive information about its absolute stereochemistry, bond lengths, bond angles, and conformational preferences. nih.gov

The process involves several key steps. First, the compound must be crystallized to form a high-quality, ordered crystal lattice. This crystal is then placed in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction measurements, a complete dataset is obtained. Sophisticated computer algorithms are then used to analyze this pattern and calculate the positions of the atoms in the crystal, a process known as solving the crystal structure.

In drug discovery, X-ray crystallography is particularly valuable for elucidating the structure of a ligand co-crystallized with its biological target (e.g., a protein). nih.gov This provides an atomic-level snapshot of the binding site, revealing the specific interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for the ligand's affinity and selectivity. This structural information is invaluable for structure-based drug design, enabling chemists to rationally modify the ligand to improve its properties.

Although the pyrrolidine scaffold is a common feature in molecules whose structures have been solved by X-ray crystallography, a public crystal structure for the isolated compound this compound was not identified in the reviewed scientific literature. nih.govjst-ud.vn

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets

The versatility of the pyrrolidine (B122466) scaffold suggests that (3S)-(-)-3-(Ethylamino)pyrrolidine and its derivatives could be explored for a wide range of new therapeutic targets. nih.gov Research into analogous compounds has already revealed promising activities in several areas.

One significant area of exploration is in the treatment of inflammatory and immunological disorders. Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and identified as potent antagonists of the human CC chemokine receptor 2 (CCR2). nih.gov CCR2 is a key mediator in the migration of monocytes and macrophages to sites of inflammation, making it a compelling target for diseases such as rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. The specific stereochemistry of this compound could be instrumental in designing highly selective and potent CCR2 inhibitors.

Furthermore, the pyrrolidine core is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. mdpi.comnih.govnih.gov Many multi-targeted kinase inhibitors incorporate a pyrrolidine or a related heterocyclic structure. mdpi.comresearchgate.net The ethylamino group of this compound could be functionalized to interact with key residues in the ATP-binding site of various kinases, potentially leading to the discovery of novel anticancer agents.

The pyrrolidine scaffold is also a privileged structure in targeting the central nervous system. Derivatives of 3-aryl pyrrolidines have shown potent and selective ligand activity for serotonin (B10506) and dopamine (B1211576) receptors, suggesting that analogs of this compound could be developed as novel treatments for a range of neurological and psychiatric conditions. Additionally, research into pyrrolidine-based compounds has shown potential in combating neglected tropical diseases like leishmaniasis. nih.gov

Integration with Advanced Drug Delivery Systems

The physicochemical properties of this compound and its derivatives make them interesting candidates for integration into advanced drug delivery systems to enhance therapeutic efficacy and reduce side effects.

Liposomes are a well-established platform for drug delivery, and their surface can be modified to improve circulation time and targeting. Poly(N-vinyl pyrrolidone) (PNVP) has emerged as a promising alternative to polyethylene (B3416737) glycol (PEG) for creating "stealth" liposomes that can evade the immune system. nih.govresearchgate.net Amphiphilic derivatives of PNVP have been shown to effectively decorate the surface of liposomes. nih.gov The pyrrolidine moiety of this compound could be a starting point for the synthesis of novel amphiphilic polymers for liposome (B1194612) modification.

Moreover, pyrrolidone derivatives have been investigated for their ability to act as penetration enhancers in transdermal drug delivery. koreascience.kr Studies using multilamellar liposomes as a model for the stratum corneum have shown that pyrrolidone derivatives can increase the fluidity of the lipid layer, thereby enhancing drug permeation. koreascience.kr This suggests that this compound-based compounds could be incorporated into topical or transdermal formulations to improve drug absorption.

Nanostructured lipid carriers (NLCs) represent another advanced drug delivery system where pyrrolidine-containing compounds could find application. mdpi.com These carriers offer advantages such as high drug loading and improved stability. The incorporation of functionalized pyrrolidine derivatives could enhance the interaction of NLCs with target cells or tissues.

Green Chemistry Approaches in Pyrrolidine Synthesis

The synthesis of chiral pyrrolidines often involves multi-step processes that can be resource-intensive. The principles of green chemistry are increasingly being applied to develop more sustainable and efficient synthetic routes.

Microwave-assisted organic synthesis (MAOS) has been highlighted as a green chemistry approach for the synthesis of pyrrolidines. researchgate.net This technology can significantly reduce reaction times, increase yields, and often allows for the use of less hazardous solvents. The synthesis of pyrrolidine-fused chlorin (B1196114) derivatives has been successfully achieved using microwave heating, demonstrating the feasibility of this approach for complex pyrrolidine structures. researchgate.net